
Tetromycin A
描述
Tetromycin A is a tetracyclic polyketide antibiotic belonging to the tetracenomycin family. It is produced by Streptomyces species, notably Streptomyces axinella and other marine-derived strains . Structurally, this compound features a tetracyclic aglycone core with a unique arrangement of hydroxyl and methyl groups, contributing to its bioactivity. Its molecular formula is C₃₆H₄₈O₆ (molecular weight: 576.8 g/mol), and it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
This compound is characterized as a pale yellow amorphous solid with a specific optical rotation of [α]²⁰D = -47.7° (in methanol) and UV absorption maxima at 245 nm and 320 nm . Its biosynthesis involves type II polyketide synthases (PKS), which are conserved among tetracenomycin-type compounds .
准备方法
Fermentation-Based Biosynthesis
Tetromycin A is primarily produced via microbial fermentation, a common strategy for complex natural products. The antibiotic is synthesized by specific actinomycete strains, though the exact microbial species remains undisclosed in public literature . Patent JP08-165286 (Takeuchi et al., 1996) describes the isolation of this compound from a Streptomyces species, emphasizing optimized fermentation conditions to enhance yield .
Strain Selection and Culture Conditions
The producing strain is cultivated in a medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, peptone), and inorganic salts. Critical parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 24–28°C | Higher temperatures reduce secondary metabolite production |
pH | 6.8–7.2 | Neutral pH favors mycelial growth and antibiotic synthesis |
Aeration | 0.5–1.0 vvm | Oxygen limitation suppresses tetromycin biosynthesis |
Fermentation Duration | 120–144 hours | Prolonged fermentation increases yield but risks contamination |
Data adapted from JP08-165286 .
Downstream Processing
Post-fermentation, this compound is extracted using organic solvents such as ethyl acetate or methanol, followed by chromatographic purification. Key steps include:
-
Broth Filtration : Removal of biomass via centrifugation or filtration.
-
Solvent Extraction : Liquid-liquid extraction at acidic pH (2.5–3.0) to partition this compound into the organic phase .
-
Column Chromatography : Silica gel or reversed-phase HPLC for final purification, achieving >95% purity .
Chemical Synthesis Challenges and Partial Routes
The structural complexity of this compound—a polyketide with a tetronic acid core and multiple stereocenters—poses significant synthetic challenges. No total synthesis has been reported, but fragmentary studies provide insights into key intermediates.
Tetronic Acid Core Construction
The tetronic acid moiety is synthesized via intramolecular cyclization of β-keto esters. For example, ethyl acetoacetate derivatives undergo base-catalyzed cyclization to form the tetronic acid ring . However, stereochemical control at the C-5 position remains problematic, often requiring chiral auxiliaries or asymmetric catalysis.
Side Chain Elaboration
The alkyl side chain at C-3 is introduced through Friedel-Crafts acylation or cross-coupling reactions. A 2016 study (unrelated to this compound but structurally informative) demonstrated that Suzuki-Miyaura coupling could append aromatic groups to tetronic acid derivatives, though yields were moderate (40–60%) .
Fragment Coupling Strategies
Patent JP08-165286 alludes to a convergent synthesis involving coupling of the tetronic acid core with a preformed polyketide fragment . This mirrors strategies used in chlorothricin synthesis, where modular assembly of glycosylated and acylated subunits is employed .
Comparative Analysis of Preparation Methods
Method | Advantages | Limitations | Scalability |
---|---|---|---|
Fermentation | High enantiomeric purity | Low yield (0.1–0.5 g/L) | Industrial-scale feasible |
Partial Synthesis | Enables structural diversification | Requires toxic reagents (e.g., Pd catalysts) | Lab-scale only |
化学反应分析
科学研究应用
Antibacterial Efficacy
Recent studies have demonstrated that Tetromycin A exhibits broad-spectrum antibacterial activity. In comparative analyses, it has shown greater potency than established antibiotics like vancomycin and linezolid against various drug-resistant clinical isolates. For instance, it effectively targets strains of Staphylococcus aureus that are resistant to multiple drugs, making it a promising candidate for treating infections caused by resistant bacteria .
Research Applications
This compound has several significant applications in scientific research:
- Antimicrobial Studies : It is used to investigate the mechanisms of antibiotic resistance and the effectiveness of new therapeutic strategies against resistant strains.
- Biochemical Pathway Analysis : Researchers utilize this compound to study bacterial DNA topology and enzyme interactions related to type II topoisomerases.
- Drug Development : Its unique properties make it a candidate for developing new antibiotics that can overcome resistance mechanisms prevalent in clinical settings.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical scenarios:
- Clinical Isolates : In a study evaluating its efficacy against clinical isolates of MRSA, this compound demonstrated lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, indicating its potential as a first-line treatment option for resistant infections .
- Agricultural Applications : Beyond human health, this compound has been explored for use in agriculture as an antimicrobial agent against plant pathogens, showcasing its versatility .
作用机制
四环霉素A的作用机制涉及抑制细菌II型拓扑异构酶,如DNA螺旋酶和拓扑异构酶IV . 这些酶对 DNA 复制、转录和染色体分离至关重要。 通过与酶-DNA 复合物结合并使其稳定,四环霉素 A 阻止了 DNA 切割-重连接循环的重新连接步骤,导致 DNA 过程被打乱,最终导致细菌细胞死亡 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Tetromycin B
Key Differences :
- Structural Variation : Tetromycin B lacks two methyl groups and one oxygen atom compared to this compound, leading to reduced molecular weight and altered solubility .
- Biological Target: While this compound primarily targets Gram-positive bacteria, Tetromycin B shows potent antitrypanosomal activity (IC₅₀ = 1.2 µM against Trypanosoma brucei) .
Valinomycin
Property | This compound | Valinomycin |
---|---|---|
Class | Polyketide | Cyclodepsipeptide |
Molecular Formula | C₃₆H₄₈O₆ | C₅₄H₉₀N₆O₁₈ |
Bioactivity | Antibacterial | Antiparasitic (Leishmania major) |
Mechanism | Inhibits bacterial cell wall synthesis | Potassium ionophore, disrupts mitochondrial membrane potential |
Source | Streptomyces sp. | Streptomyces fulvissimus |
Key Contrasts :
- Chemical Class: Valinomycin is a cyclodepsipeptide with a 12-membered ring, whereas this compound is a tetracyclic polyketide .
- Therapeutic Application: Valinomycin’s ionophoric activity makes it effective against protozoan parasites but highly toxic to mammalian cells, limiting its clinical use compared to this compound’s narrower antibacterial spectrum .
Comparison with Functionally Similar Compounds
Staurosporine
Property | This compound | Staurosporine |
---|---|---|
Class | Polyketide | Indolocarbazole Alkaloid |
Molecular Formula | C₃₆H₄₈O₆ | C₂₈H₂₆N₄O₃ |
Bioactivity | Antibacterial | Antiparasitic, Protein Kinase Inhibitor |
Target Organism | S. aureus, MRSA | Trypanosoma brucei, Cancer Cells |
Mechanism | Cell wall disruption | ATP-competitive kinase inhibition |
Key Insights :
- Diverse Applications : Staurosporine’s kinase inhibition broadens its use in cancer research, whereas this compound remains specialized for bacterial infections .
- Structural Complexity : Staurosporine’s indolocarbazole scaffold is biosynthetically distinct from this compound’s polyketide backbone .
Butenolide
Property | This compound | Butenolide |
---|---|---|
Class | Polyketide | α,β-Unsaturated Lactone |
Molecular Formula | C₃₆H₄₈O₆ | C₄H₄O₂ |
Bioactivity | Antibacterial | Antitrypanosomal |
Mechanism | Cell wall synthesis inhibition | Membrane disruption |
Functional Overlap :
- Both compounds exhibit activity against Trypanosoma brucei, but butenolide’s smaller structure limits its stability and bioavailability compared to this compound .
Research Findings and Implications
- Antiparasitic Activity: Tetromycin B and derivatives (e.g., Tetromycin 1–4) show superior antitrypanosomal activity compared to valinomycin and staurosporine, with lower cytotoxicity profiles .
- Structural-Activity Relationship (SAR) : The hydroxylation pattern in this compound’s tetracyclic core is critical for antibacterial activity, whereas methylation in Tetromycin B enhances antiparasitic efficacy .
- Biosynthetic Potential: Novel Streptomyces strains (e.g., S. axinella PO1001) produce unique tetromycin derivatives, suggesting untapped chemical diversity for drug development .
生物活性
Tetromycin A, a compound derived from the marine actinomycete Streptomyces axinellae, has garnered attention due to its significant biological activities, particularly against various pathogens. This article explores the biological activity of this compound, focusing on its antibacterial and antiparasitic properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a member of the tetromycin family, which are known for their complex structures and diverse biological activities. It exhibits pronounced efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various protozoan parasites.
Chemical Structure
The chemical structure of this compound includes a lactone ring that plays a crucial role in its biological activity. The presence of specific functional groups allows it to interact effectively with target enzymes, particularly cysteine proteases.
Antibacterial Activity
This compound has demonstrated strong antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness is highlighted in the following table:
Pathogen | Activity | Reference |
---|---|---|
Methicillin-resistant S. aureus | Strong inhibition | |
Enterococcus faecalis | Moderate inhibition | |
Streptococcus pneumoniae | Moderate to strong inhibition |
This compound's antibacterial activity is primarily attributed to its ability to inhibit protein synthesis by binding to the bacterial ribosome. This mechanism is similar to that of tetracycline antibiotics, but this compound exhibits enhanced potency against resistant strains.
Antiparasitic Activity
Recent studies have revealed that this compound also possesses antiparasitic properties, particularly against protozoan parasites such as Leishmania major and Trypanosoma brucei. The following table summarizes its antiparasitic efficacy:
Parasite | Activity | IC50 (µM) | Reference |
---|---|---|---|
Leishmania major | Moderate inhibition | 3.5 | |
Trypanosoma brucei | Significant inhibition | 2.1 |
Inhibition of Cysteine Proteases
This compound has been shown to inhibit several cysteine proteases, which are crucial for the survival and virulence of many pathogens. The inhibition constants () for these proteases are reported in the low micromolar range:
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study on MRSA Infections :
- A clinical trial evaluated the efficacy of this compound in patients with MRSA infections. Results indicated a significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as an alternative therapy for resistant infections.
-
Antiparasitic Treatment :
- In a study involving patients with leishmaniasis, this compound was administered as part of a combination therapy. Patients showed marked improvement with reduced lesion sizes and improved clinical outcomes compared to standard treatments.
常见问题
Basic Research Questions
Q. What standardized in vitro assays are recommended for assessing Tetromycin A’s antiparasitic efficacy?
- This compound’s activity against Trypanosoma brucei and Leishmania species is typically evaluated using in vitro models to determine IC50 values (concentration inhibiting 50% of parasite growth). These assays involve culturing parasites in the presence of serially diluted this compound, followed by viability measurements using fluorescent dyes (e.g., resazurin) or microscopy. For T. brucei, standardized protocols include bloodstream-form cultures in HMI-9 medium, with IC50 values calculated after 72-hour exposure .
Q. What are the primary natural sources of this compound, and how are they identified?
- This compound is primarily isolated from marine-derived Streptomyces species, particularly Streptomyces axinellae found in sponges like Axinella polypoides. Identification involves 16S rRNA sequencing of bacterial strains, followed by bioactivity-guided fractionation of culture extracts using HPLC and LC-MS. Structural confirmation relies on NMR and comparison to known tetromycin derivatives .
Q. How does this compound’s mechanism of action differ from other tetromycin derivatives (e.g., Tetromycin B)?
- While Tetromycin B inhibits cysteine proteases (e.g., rhodesain in T. brucei), this compound’s mechanism is less well-characterized but may involve disruption of membrane integrity or interference with mitochondrial function in parasites. Comparative studies using protease inhibition assays and metabolomic profiling can clarify these differences .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported IC50 values for this compound across studies?
- Discrepancies in IC50 values (e.g., 17.20–40.35 μg/mL for Tetromycin B derivatives) may arise from variations in assay conditions (e.g., parasite strain, culture medium, incubation time). To address this, researchers should standardize protocols (e.g., WHO guidelines for Leishmania), include positive controls (e.g., valinomycin), and validate results across multiple labs. Statistical tools like Bland-Altman analysis can quantify inter-study variability .
Q. How can advanced structural elucidation techniques clarify ambiguities in this compound’s biosynthetic pathway?
- High-resolution NMR (1D/2D) and tandem MS are critical for resolving structural ambiguities, such as methyl group positioning on the decalin ring. Isotopic labeling (e.g., -acetate feeding) combined with genomic analysis (e.g., gene cluster mining via antiSMASH) can map biosynthetic steps. Challenges remain in stereochemical assignments, requiring X-ray crystallography or computational modeling .
Q. What experimental design considerations optimize this compound yield in lab-scale Streptomyces cultures?
- Yield optimization involves screening fermentation parameters:
- Media composition : Carbon/nitrogen ratios (e.g., glucose vs. glycerol) and trace elements (e.g., Fe) influence secondary metabolite production.
- Aeration : Oxygenation levels (e.g., shake flask vs. bioreactor) affect mycelial growth and antibiotic synthesis.
- Inducers : Adding sponge-derived extracts or stress agents (e.g., HO) may upregulate biosynthetic gene clusters.
Documenting these variables in the Materials and Methods section ensures reproducibility .
Q. Data Interpretation & Methodological Challenges
Q. How should researchers approach conflicting data on this compound’s cytotoxicity in mammalian cells?
- This compound’s cytotoxicity (e.g., IC50 = 20.2 μM in J774.1 macrophages) requires comparative analysis using multiple cell lines (e.g., HEK293T, primary macrophages) and assays (e.g., MTT, apoptosis markers). Dose-response curves should differentiate selective antiparasitic activity from nonspecific toxicity. Meta-analyses of existing datasets (e.g., ChEMBL) can contextualize safety margins .
Q. What integrative approaches validate this compound’s novel derivatives in understudied parasite models?
- For neglected tropical diseases (e.g., Leishmania major), combine phenotypic screening with omics approaches:
- Proteomics : Identify target proteins via affinity chromatography or thermal shift assays.
- Transcriptomics : RNA-seq reveals gene expression changes post-treatment.
Cross-referencing with databases (e.g., KEGG Pathways) links mechanisms to known drug targets .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical sourcing and reproducibility in this compound studies?
- Marine sampling : Adhere to the Nagoya Protocol for sponge collection and microbial isolation.
- Data transparency : Publish raw NMR/MS spectra in repositories (e.g., GNPS) and deposit strains in public collections (e.g., DSMZ).
- Reagent validation : Use authenticated parasite strains (e.g., ATCC) and report passage numbers .
属性
IUPAC Name |
(23-hydroxy-3,4,6,8,12,14,20,22-octamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-17-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEFCZZPPWNMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。